Protein SSX2 (41-49) is a peptide derived from the SSX2 protein, which is part of the cancer/testis antigen family. This specific peptide plays a significant role in cancer immunology, particularly in the context of tumor-associated antigens. SSX2 is predominantly expressed in various tumors, including synovial sarcoma, and has been identified as a target for immunotherapeutic strategies due to its restricted expression in normal tissues. The peptide sequence of SSX2 (41-49) is recognized by cytotoxic T lymphocytes, making it a candidate for developing cancer vaccines and adoptive T cell therapies.
SSX2 is encoded by the SSX2 gene located on the X chromosome. It is primarily expressed in testicular germ cells but aberrantly activated in several malignancies, notably synovial sarcoma. The peptide SSX2 (41-49) has been characterized as an immunodominant epitope recognized by CD8+ T cells in HLA-A2 restricted contexts .
SSX2 belongs to the cancer/testis antigen group, which includes proteins that are typically silent in adult somatic tissues but re-expressed in various cancers. This classification makes them attractive targets for immunotherapy since they can elicit immune responses without significant off-target effects on normal tissues.
Methods
The synthesis of Protein SSX2 (41-49) can be achieved through various methods, including:
Technical Details
The synthesis process requires careful control of reaction conditions, including temperature, pH, and coupling reagents, to ensure high yield and purity of the final product. Characterization techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide.
Structure
The molecular structure of Protein SSX2 (41-49) consists of a sequence of amino acids that form a specific three-dimensional conformation crucial for its recognition by T cell receptors. The primary sequence is as follows:
Data
Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into how this peptide interacts with major histocompatibility complex molecules and T cell receptors, although specific structural data for this peptide may be limited.
Reactions
Protein SSX2 (41-49) undergoes several biochemical interactions that are critical for its function:
Technical Details
These reactions often involve conformational changes in both the peptide and the T cell receptor, which can be studied using biophysical methods such as surface plasmon resonance or fluorescence resonance energy transfer.
The mechanism of action for Protein SSX2 (41-49) involves:
Studies have shown that T cells specific to this peptide can effectively kill tumor cells expressing SSX2 in vitro, highlighting its potential use in immunotherapy .
Physical Properties
Chemical Properties
Relevant analyses include stability studies under varying pH and temperature conditions to assess shelf-life and storage requirements.
Protein SSX2 (41-49) has significant applications in:
SSX2 (Synovial Sarcoma X Breakpoint 2) is a cancer-testis antigen (CTA) characterized by restricted expression in immune-privileged germline tissues and ectopic expression in diverse malignancies. The SSX2-derived peptide KASEKIFYV (residues 41-49) elicits robust tumor-specific cytotoxic T lymphocyte (CTL) responses. In HLA-A2.1+/HLA-DR1+ transgenic mice, DNA vaccines encoding full-length SSX2 induced potent CD8+ T-cell activation against peptide-pulsed targets. Crucially, these CTLs lysed HLA-A2+ prostate cancer cells endogenously expressing SSX2, confirming in vivo processing and presentation of the epitope [1].
Advanced prostate cancer patients exhibit detectable SSX2-specific CTLs in peripheral blood, indicating natural immunogenicity and circumvention of immune tolerance [1]. Spontaneous IgG responses against SSX2 occur in 10% of melanoma patients, reinforcing its immunogenic potential [3]. Epigenetic modifiers like 5-aza-2'-deoxycytidine upregulate SSX2 expression in tumor cells, enhancing antigen visibility and enabling combinational immunotherapeutic strategies [1] [3].
Table 1: SSX2 (41-49)-Driven Immune Responses in Experimental Models
Model System | Immune Response Readout | Functional Outcome | Source |
---|---|---|---|
HLA-A2/DR1 transgenic mice | IFN-γ ELISPOT: >500 SFU/10⁶ splenocytes | Lysis of HLA-A2+ prostate cancer cells | [1] |
Prostate cancer patients | CTLs detectable in peripheral blood | Correlation with advanced disease stage | [1] |
AML xenografts | IFN-γ release by SSX2 CAR-T cells | Tumor elimination in co-culture assays | [7] |
The SSX241-49 epitope (KASEKIFYV) binds HLA-A*0201 with high affinity, facilitated by canonical anchor residues at position 2 (A2) and the C-terminus (V9). T2 cell binding assays demonstrated stabilization of HLA-A*0201 complexes, with relative mean fluorescence intensity (MFI) increases >5-fold over controls, confirming efficient peptide-MHC interaction [1].
Structural analyses reveal the peptide adopts a conserved conformation within the HLA-A*0201 groove:
TCR-like monoclonal antibodies (e.g., Fab/3) specifically recognize the SSX241-49/HLA-A*0201 complex. The antibody's heavy chain shares 99% homology with IGHV3-5302, while its light chain aligns with IGLV6-5703, enabling high-affinity (KD ~10 nM) interactions critical for diagnostic and therapeutic applications [7] [8].
Table 2: Biophysical Properties of SSX2 (41-49)-HLA-A*0201 Interaction
Parameter | Value/Characteristic | Method |
---|---|---|
Anchor residues | A2, V9 | Positional scanning |
Binding affinity (T2 cells) | >5-fold MFI increase vs. control | Flow cytometry |
Key hydrogen bonds | K1-HLAαY7, Y8-HLAαT143 | Molecular docking |
TCR-facing residues | S3-E4-K5-I6 | Structural modeling |
The SSX family comprises ten homologous proteins (SSX1-10) sharing >70% sequence similarity. SSX241-49 (KASEKIFYV) exhibits high homology with SSX341-49 (KASEKIFYV, identical) and SSX441-49 (KASQKIFYV, 1 substitution). Cross-reactivity profiling reveals:
TCR-like CAR-T cells targeting SSX241-49 lysed HLA-A2+ AML cells expressing endogenous SSX2 or SSX3 but showed no activity against other SSX homologs. This specificity profile is advantageous therapeutically, as SSX3 expression is negligible in tumors and not inducible by demethylating agents [7]. Molecular mimicry with microbiota-derived peptides may prime cross-reactive T cells; Bacteroidetes/Firmicutes peptides sharing ≥6 residues with SSX2 epitopes stimulate IFN-γ release in healthy donors, suggesting natural immunosurveillance mechanisms [4].
Table 3: Cross-Reactivity Profile of SSX Homologs with SSX2 (41-49)
Peptide | Sequence | Residue Differences | CAR-T Reactivity | Tumor Relevance |
---|---|---|---|---|
SSX241-49 | KASEKIFYV | Reference | +++ | Broad expression |
SSX341-49 | KASEKIFYV | None | +++ | Negligible |
SSX441-49 | KASQKIFYV | Q4 (E4 in SSX2) | - | Variable |
SSX541-49 | KASSKIYYV | S4/S5/Y8 | - | Low |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8